Tert-butyl acetoacetate Tert-butyl acetoacetate tert-Butyl acetoacetate (t-BAA) is a cheap and easy to store commercial reagent. Reaction demonstrated that the more hindered tert-butyl acetoacetate (t-BAA, la) is ca. 5-20-fold more reactive than the more commonly used methyl or ethyl analogs. It is widely employed as an acetoacetylating reagent.

Brand Name: Vulcanchem
CAS No.: 1694-31-1
VCID: VC20860502
InChI: InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
SMILES: CC(=O)CC(=O)OC(C)(C)C
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol

Tert-butyl acetoacetate

CAS No.: 1694-31-1

Cat. No.: VC20860502

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl acetoacetate - 1694-31-1

Specification

CAS No. 1694-31-1
Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
IUPAC Name tert-butyl 3-oxobutanoate
Standard InChI InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Standard InChI Key JKUYRAMKJLMYLO-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)OC(C)(C)C
Canonical SMILES CC(=O)CC(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

Physical Characteristics

Tert-butyl acetoacetate is a clear, colorless to slightly yellow liquid with a pleasant odor at standard temperature and pressure . It demonstrates moderate viscosity and remains liquid over a wide temperature range, with a melting point of -38°C and a boiling point of 190°C at standard pressure (1013 hPa) . Under reduced pressure (11 mmHg), its boiling point drops significantly to 71-72°C, making vacuum distillation a viable purification method . The compound possesses a refractive index in the range of 1.4180 to 1.4210 (measured at 20°C, 589 nm), which can serve as a quality control parameter for purity assessment .

Thermophysical Properties

The thermophysical properties of tert-butyl acetoacetate are important considerations for its handling, storage, and use in chemical processes. The compound has a flash point of 76°C (169°F), classifying it as a combustible liquid requiring appropriate safety measures . Its density is approximately 0.954-0.97 g/mL at 25°C, making it slightly less dense than water . The vapor pressure of TBAA has been measured at 79.32 Pa at 25°C, indicating relatively low volatility under ambient conditions . These properties collectively influence the compound's behavior in reaction systems and dictate appropriate handling protocols.

Spectroscopic Properties

While detailed spectroscopic data is not extensively provided in the search results, it is noted that infrared spectroscopy is used as an identification method for tert-butyl acetoacetate . The β-keto ester functionality typically exhibits characteristic IR absorption bands for the ketone carbonyl (approximately 1715-1720 cm⁻¹) and the ester carbonyl (approximately 1730-1740 cm⁻¹). The compound's structure has been confirmed through ¹H and ¹³C NMR spectroscopy, with reference to these spectra mentioned in the research literature, though specific peak assignments are not detailed in the available search results .

PropertyValueSource
Chemical FormulaC₈H₁₄O₃
Molecular Weight158.2 g/mol
CAS Number1694-31-1
Physical StateClear colorless to yellow liquid
Melting Point-38°C
Boiling Point190°C (1013 hPa); 71-72°C (11 mmHg)
Density0.954-0.97 g/mL at 25°C
Flash Point76°C (169°F)
Vapor Pressure79.32 Pa at 25°C
Water Solubility9 g/L
pH (9 g/L, 20°C)5.7
Refractive Index1.4180-1.4210 (20°C, 589 nm)
LogP0.67-1.41 at 20°C
pKa (predicted)10.71±0.46

Synthesis Methods

Recent Developments in Synthetic Methodology

Recent patent literature suggests ongoing innovation in the synthesis of tert-butyl acetoacetate, with emphasis on developing more efficient and environmentally friendly processes. Chinese patent CN107827749A describes a novel methodology for TBAA synthesis utilizing ketene dimer and tert-butyl alcohol under controlled reaction conditions . This approach appears focused on optimizing reaction parameters to achieve higher yields and purity while potentially reducing waste generation. The patent indicates that catalyst selection and reaction temperature control are critical factors for successful synthesis .

Reactivity and Mechanism

General Reactivity Patterns

Tert-butyl acetoacetate exhibits reactivity patterns characteristic of β-keto esters, with the added advantage of having a hindered tert-butyl group that can facilitate certain reaction pathways. The compound features two electrophilic sites (the ketone and ester carbonyls) and one nucleophilic site (the acidic α-hydrogen between the two carbonyl groups), enabling a diverse range of transformations. The tert-butyl group can be cleaved under acidic conditions, providing a protective group strategy for the acetoacetate moiety. Additionally, the compound can act as an acetoacetylating agent through transacetoacetylation reactions with various nucleophiles, including alcohols and amines .

Transacetoacetylation Mechanism

A particularly important aspect of tert-butyl acetoacetate's reactivity is its ability to undergo transacetoacetylation reactions. Spectroscopic and kinetic studies have demonstrated that this reaction proceeds via a mechanism involving the formation of acetylketene (CH₃C(O)CH=C=O) as an intermediate in the rate-limiting step . The reaction begins with the unimolecular decomposition of TBAA to form acetylketene and tert-butanol, followed by nucleophilic attack of the substrate (alcohol or amine) on the ketene intermediate. Kinetic studies have shown that tert-butyl acetoacetate is approximately 15-20 fold more reactive in these transformations compared to methyl or ethyl acetoacetate, making it particularly valuable for acetoacetylation reactions .

Reactivity with Nucleophiles

Tert-butyl acetoacetate reacts with a wide range of nucleophiles to produce various acetoacetic acid derivatives. With alcohols, it undergoes transesterification to produce the corresponding acetoacetate esters. With amines, it forms acetoacetamides, though reactions with unhindered primary amines can lead to unwanted byproducts through enamine formation . These side reactions can be minimized through reaction condition modifications, including dilution and altered addition modes. The enhanced reactivity of TBAA makes it particularly useful for acetoacetylating less nucleophilic substrates that might be challenging with other acetoacetate esters.

Comparative Reactivity Studies

Research has demonstrated the superior reactivity of tert-butyl acetoacetate in transacetoacetylation reactions compared to other common acetoacetate esters. Kinetic studies reported in the literature indicate that TBAA is approximately 15-20 times more reactive than methyl or ethyl acetoacetate in these transformations . This enhanced reactivity is attributed to the steric and electronic effects of the tert-butyl group, which likely facilitates the rate-limiting formation of the acetylketene intermediate. This significant reactivity difference makes TBAA particularly valuable for acetoacetylation reactions in both laboratory and industrial settings, especially when dealing with challenging substrates or requiring milder reaction conditions.

Applications in Chemical Synthesis

Synthesis of Acetoacetate Derivatives

Tert-butyl acetoacetate serves as an excellent reagent for the preparation of various acetoacetate derivatives through transacetoacetylation reactions. It reacts with alcohols to produce the corresponding acetoacetate esters in good yields under relatively mild conditions . This methodology represents a convenient alternative to other approaches for introducing the acetoacetate functionality. The reaction is particularly valuable for preparing acetoacetate esters of sensitive or sterically hindered alcohols, where other methods might be less effective. The enhanced reactivity of TBAA compared to other acetoacetate esters makes it especially useful for challenging substrates.

Applications in Pharmaceutical Synthesis

Tert-butyl acetoacetate finds significant application in pharmaceutical synthesis, serving as an intermediate and building block for various drug candidates and active pharmaceutical ingredients . The search results specifically mention its use in pharmaceutical applications without detailing specific drug targets or compounds. The β-keto ester functionality it provides can undergo numerous transformations valuable in medicinal chemistry, including condensations, reductions, and cyclizations. Additionally, the tert-butyl group can serve as a protective group that can be selectively cleaved under appropriate conditions, adding further synthetic flexibility.

Industrial Applications

Coating and Resin Applications

Tert-butyl acetoacetate is industrially employed as a reagent to acetoacetylate hydroxyl-bearing coating resins, including polyesters, acrylics, cellulosics, and epoxies . This application introduces acetoacetate functionalities into polymer systems, which can subsequently participate in crosslinking reactions or provide sites for further modification. The acetoacetate groups can react with various crosslinking agents, including diamines and dihydrazides, to form robust coating networks. This application leverages TBAA's acetoacetylating capabilities in macromolecular systems, extending its utility beyond small molecule synthesis.

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